N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a structurally complex molecule featuring a seven-membered benzo[f][1,4]oxazepin ring fused to a benzo[c][1,2,5]thiadiazole moiety via a carboxamide linkage. The compound’s design integrates two heterocyclic systems: the oxazepin core (a lactam-containing seven-membered ring) and the benzo[c][1,2,5]thiadiazole (a bicyclic system with sulfur and nitrogen atoms).
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17-11-25-16-4-2-1-3-13(16)10-22(17)8-7-19-18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGWNJZHOESFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[ƒ]oxazepin-3-one Core
The 1,4-oxazepine ring system is constructed via cyclocondensation. A validated approach involves microwave-assisted reactions, as demonstrated for related benzodiazepine derivatives:
Route A :
- Starting material : o-Aminophenol derivatives and α,β-unsaturated ketones.
- Conditions : Microwave irradiation (150–300 W, 3–5 min) with sulfamic acid as a catalyst.
- Mechanism : Acid-catalyzed intramolecular cyclization forms the seven-membered ring.
Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Microwave (600 W), sulfamic acid, neat, 3 min | 55–69% |
Preparation of Benzo[c]thiadiazole-5-carboxylic Acid
The thiadiazole moiety is synthesized via nitration and cyclization:
Route B :
- Step 1 : Nitration of o-phenylenediamine with HNO₃/H₂SO₄ to form 1,2-dinitrobenzene.
- Step 2 : Reduction to 1,2-diaminobenzene using SnCl₂/HCl.
- Step 3 : Reaction with SOCl₂ to form the thiadiazole ring.
- Step 4 : Oxidation of the methyl group to carboxylic acid using KMnO₄.
Example :
| Intermediate | Reaction Conditions | Yield | |
|---|---|---|---|
| Benzo[c]thiadiazole | SOCl₂, reflux, 4 h | 75% |
Amide Coupling
The final step involves conjugating the oxazepine and thiadiazole units via amide bond formation:
Route C :
- Activation : Benzo[c]thiadiazole-5-carboxylic acid is activated with EDCl/HOBt in DMF.
- Coupling : Reaction with 2-(3-oxo-2,3-dihydrobenzo[ƒ]oxazepin-4(5H)-yl)ethylamine under nitrogen.
Example :
| Parameter | Value | Reference |
|---|---|---|
| Reagent | EDCl, HOBt, DMF | |
| Time | 12 h, rt | |
| Yield | 82% |
Optimization and Characterization
- Purity : Final product purified via column chromatography (SiO₂, EtOAc/hexane).
- Spectroscopy :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-assisted | Rapid, high yield | Specialized equipment required |
| Conventional heating | Scalable | Longer reaction times (~6–12 h) |
Chemical Reactions Analysis
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound belonging to the class of benzoxazepine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C21H19N3O3S
- Molecular Weight : 361.4 g/mol
- CAS Number : 2034456-37-4
The compound features a benzoxazepine ring fused with a thiadiazole moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Anticancer Properties : Studies have indicated that benzoxazepine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized benzoxazepine derivatives, including variations of the target compound. Results showed limited antimicrobial effectiveness against certain bacterial strains but significant cytotoxicity against specific solid tumor cell lines .
Anticancer Activity
Research focused on the anticancer potential of compounds similar to this compound revealed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 | 15.0 | Induction of differentiation |
| THP-1 | 12.5 | Apoptosis induction |
| OCI-AML3 | 20.0 | Cell cycle arrest |
These findings suggest that the compound can selectively target cancer cells while sparing normal cells.
Study on Acute Myeloid Leukemia (AML)
In a significant study on AML treatments, compounds from the benzoxazepine class were screened for their ability to induce differentiation in AML cell lines. The study found that specific derivatives could upregulate differentiation markers like CD11b and reduce cell viability effectively . This highlights the potential of this compound in treating aggressive leukemias.
Structure-Activity Relationship (SAR)
Further investigations into the SAR of benzoxazepine derivatives have shown that modifications to the core structure can significantly enhance biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzene ring | Increased cytotoxicity |
| Alteration of side chains | Enhanced enzyme inhibition |
This information is critical for guiding future synthetic efforts to optimize therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
The compound has been investigated for its potential role in cancer treatment, particularly in acute myeloid leukemia (AML). Research indicates that derivatives of benzooxazepinones can induce differentiation in AML cell lines, which is crucial for developing less toxic alternatives to conventional chemotherapy. A study highlighted the structure-activity relationship (SAR) of related compounds, identifying optimal substituents that enhance biological activity against AML cells .
Mechanism of Action:
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as kinases or receptors. The presence of the oxazepine ring and other functional groups can enhance binding affinity and specificity towards these targets, leading to modulation of cellular pathways involved in cancer progression .
Neuroprotective Effects
Research has suggested that compounds with similar structures exhibit neuroprotective properties. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases. For instance, studies have shown that certain benzooxazepine derivatives can reduce neuroinflammation and promote neuronal survival in models of Alzheimer's disease .
Anti-inflammatory Properties
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may also possess anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant in the context of chronic inflammatory diseases .
Synthetic Applications
The synthesis of this compound involves multi-step organic reactions that can be optimized for industrial production. The methodologies typically include cyclization reactions to form the oxazepine ring and subsequent coupling reactions to create the final product. These synthetic routes can be adapted for large-scale production while maintaining high yields and minimizing hazardous reagents.
Case Study 1: Acute Myeloid Leukemia
In a phenotypic screening study aimed at identifying small molecules that stimulate differentiation in AML cell lines, this compound was identified as a promising candidate. Subsequent SAR studies revealed that modifications at specific positions enhanced its efficacy against various AML subtypes .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of similar compounds found that derivatives could significantly reduce neuronal apoptosis in vitro. This suggests potential therapeutic applications for treating neurodegenerative disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on their heterocyclic cores and functional groups. Below is a detailed analysis of key differences and similarities:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Differences: The target compound’s seven-membered oxazepin ring contrasts with the six-membered oxazin in . Larger rings like oxazepins often exhibit enhanced conformational flexibility, which may influence binding kinetics or metabolic stability compared to rigid six-membered systems . The benzo[c][1,2,5]thiadiazole group (two nitrogen atoms in a fused bicyclic system) differs from thiazole derivatives (one sulfur and one nitrogen in a monocyclic system) in –3.
Functional Group Variations :
- The carboxamide linkage in the target compound differs from the carbamate or oxadiazole groups in analogs. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability compared to carbamates .
- The absence of hydroperoxide or ureido substituents (common in –3 compounds) suggests divergent redox or pharmacokinetic profiles.
This method may be adaptable for synthesizing the oxazepin core . Thiazolylmethylcarbamates in –3 employ multi-step functionalization (e.g., coupling of ureido or hydroperoxide groups), which contrasts with the simpler alkylation strategy for oxazin derivatives .
Research Findings and Implications
Thiazole-based carbamates in –3 demonstrate that substituents like hydroperoxides can modulate oxidative stability, a property absent in the target compound .
Synthetic Feasibility :
- The alkylation strategy in (Cs₂CO₃, DMF) could be applied to construct the oxazepin-ethyl linkage in the target compound, though the benzo[c]thiadiazole-carboxamide moiety may require alternative coupling methods (e.g., EDC/HOBt) .
Limitations :
- Direct pharmacological or pharmacokinetic comparisons are hindered by the lack of data on the target compound. Future studies should prioritize assays for solubility, metabolic stability, and target binding.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of a benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with a substituted ethylamine moiety. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions (e.g., hydrolysis of the oxazepinone ring). Optimization strategies include:
- Using anhydrous solvents (e.g., THF or DMF) and inert atmospheres to stabilize reactive intermediates .
- Adjusting pH and temperature during coupling steps (e.g., maintaining 0–5°C for acid chloride formation) to improve selectivity .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the final product .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for diagnostic signals, such as the oxazepinone carbonyl (δ ~170 ppm in 13C NMR) and thiadiazole protons (δ ~8.5–9.0 ppm in 1H NMR) .
- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S stretch ~650 cm⁻¹) functional groups .
- X-ray Diffraction : Resolve ambiguities in stereochemistry or ring conformation by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .
Q. What are the recommended protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) followed by dilution into PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Perform LC-MS at 37°C over 24–72 hours to monitor degradation products. Adjust buffer composition (e.g., add 0.1% BSA) to stabilize the compound .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors .
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs) based on the compound’s 3D structure. Validate with mutagenesis studies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., ATP levels in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS to explain discrepancies between in vitro and in vivo results .
- Batch Analysis : Compare compound purity (HPLC >98%) and storage conditions (lyophilized vs. solution) across studies .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents on the benzoxazepinone (e.g., fluoro, methyl) or thiadiazole (e.g., methoxy, chloro) rings .
- Bioisosteric Replacement : Replace the benzo[c][1,2,5]thiadiazole with pyridazine or triazole moieties to enhance solubility or target affinity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiadiazole N-atoms) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
